molecular formula C14H23ClN2O3S B1377434 2-amino-N-benzyl-N-ethyl-4-methanesulfonylbutanamide hydrochloride CAS No. 1427378-49-1

2-amino-N-benzyl-N-ethyl-4-methanesulfonylbutanamide hydrochloride

Cat. No. B1377434
M. Wt: 334.9 g/mol
InChI Key: PBNSRWMCJBJUAI-UHFFFAOYSA-N
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Description

2-amino-N-benzyl-N-ethyl-4-methanesulfonylbutanamide hydrochloride is a chemical compound with the CAS Number: 1427378-49-1 . It has a molecular weight of 334.87 and its molecular formula is C14H23ClN2O3S . This compound is a salt .

Scientific Research Applications

1. Synthesis and Application in Organic Chemistry

  • 2-amino-4-imino-4,5-dihydrothiazoles, related to the chemical , have been synthesized for potential applications in organic chemistry. This synthesis involves the reaction of thiourea or thiourea hydrochloride with N-alkyl or N,N-dialkyl-N′-p-toluenesulfonyl-α-chloroacetamidines (Abdelaal & Bauer, 1988).

2. Pharmaceutical Applications

  • Certain sulfonamide compounds, which include structures similar to the chemical , have been studied for their potential pharmaceutical applications, particularly in the synthesis of Schiff and Mannich bases of isatin derivatives, which are important in medicinal chemistry (Bekircan & Bektaş, 2008).

3. Medicinal Chemistry Research

  • Derivatives of this compound have been synthesized and studied for their antimycobacterial activities, showing the significance of the free amino group and the sulfonamide moiety for biological activity (Moreth et al., 2014).

4. Catalysis and Reaction Studies

  • Methanesulfonic acid, a component of the chemical , has been used as a catalyst in the one-pot synthesis of benzoxazoles from carboxylic acids, highlighting its role in facilitating organic reactions (Kumar, Rudrawar, & Chakraborti, 2008).

5. Antiarrhythmic Drug Research

  • Research has been conducted on novel analogues of antiarrhythmic agents that include structures similar to 2-amino-N-benzyl-N-ethyl-4-methanesulfonylbutanamide hydrochloride. These studies are vital in developing new medications for arrhythmia (Lis et al., 1987).

6. Process Development for Pharmaceutical Compounds

  • The compound has been used in the process development of pharmaceutical manufacturing, particularly in the synthesis of benzylpurine free base and its conversion into methanesulfonic acid salt, illustrating its utility in large-scale drug synthesis (Shi et al., 2015).

7. Study of Molecular Interactions in Crystals

  • Sulfonamides, closely related to the chemical , have been studied for their molecular interactions in crystals and solutions. This research provides insights into the physicochemical properties of such compounds (Perlovich et al., 2008).

properties

IUPAC Name

2-amino-N-benzyl-N-ethyl-4-methylsulfonylbutanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3S.ClH/c1-3-16(11-12-7-5-4-6-8-12)14(17)13(15)9-10-20(2,18)19;/h4-8,13H,3,9-11,15H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBNSRWMCJBJUAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)C(CCS(=O)(=O)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-benzyl-N-ethyl-4-methanesulfonylbutanamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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